molecular formula C16H19N3O2 B2898052 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171998-14-3

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2898052
CAS No.: 1171998-14-3
M. Wt: 285.347
InChI Key: SCRXGZMELCSDEU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core substituted with a benzyl group and a 1,2,4-oxadiazole ring

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biochemical pathways.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been predicted through in silico methods .

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of a nitrile oxide with a suitable amidoxime can yield the 1,2,4-oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MnO2 in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce new functional groups at the benzyl or propyl positions.

Scientific Research Applications

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl, propyl, and oxadiazole moieties contributes to its potential as a versatile compound in drug discovery and development.

Properties

IUPAC Name

1-benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-6-14-17-16(21-18-14)13-9-15(20)19(11-13)10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRXGZMELCSDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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